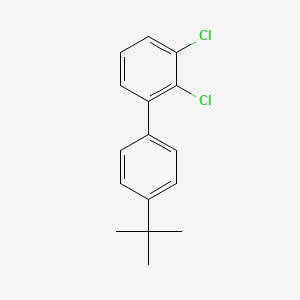
4'-tert-Butyl-2,3-dichloro-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-tert-Butyl-2,3-dichloro-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and a tert-butyl group attached to the biphenyl structure. It is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-tert-Butyl-2,3-dichloro-1,1’-biphenyl can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 4’-tert-Butyl-2,3-dichloro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form biphenyl quinones or reduction to form biphenyl diols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Formation of biphenyl derivatives with various functional groups.
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of biphenyl diols.
科学研究应用
4’-tert-Butyl-2,3-dichloro-1,1’-biphenyl is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4’-tert-Butyl-2,3-dichloro-1,1’-biphenyl involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in its reactions include the formation of intermediate complexes with catalysts and subsequent bond formation or cleavage .
相似化合物的比较
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks chlorine atoms.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Contains an oxadiazole ring instead of chlorine atoms.
Di-tert-butylchlorophosphine: Contains a phosphine group instead of a biphenyl structure.
属性
CAS 编号 |
666716-89-8 |
|---|---|
分子式 |
C16H16Cl2 |
分子量 |
279.2 g/mol |
IUPAC 名称 |
1-(4-tert-butylphenyl)-2,3-dichlorobenzene |
InChI |
InChI=1S/C16H16Cl2/c1-16(2,3)12-9-7-11(8-10-12)13-5-4-6-14(17)15(13)18/h4-10H,1-3H3 |
InChI 键 |
BODPUGQNKFHCOU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


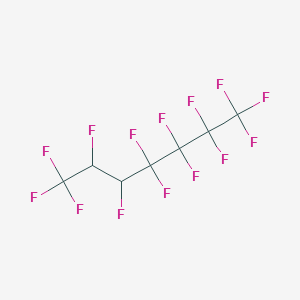

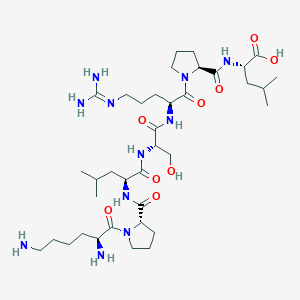
![3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12542235.png)
![1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine](/img/structure/B12542238.png)
![Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12542250.png)
![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)

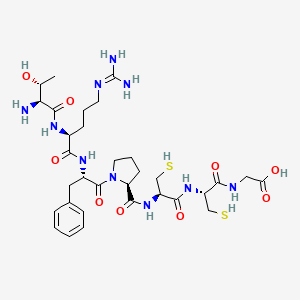
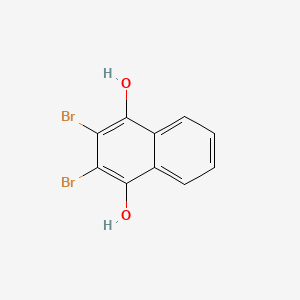
![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)

![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)
